molecular formula C42H30Na2O8P2 B606731 CLR01 sodium CAS No. 1338489-62-5

CLR01 sodium

Número de catálogo: B606731
Número CAS: 1338489-62-5
Peso molecular: 770.6211
Clave InChI: YPPGAIFJDIXHFC-ABTKLHCTSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CLR01 is a molecular tweezer. CLR01 reduces aggregated, pathologic, and seeding-competent α-synuclein in experimental multiple system atrophy. CLR01 inhibits aberrant superoxide dismutase 1 (SOD1) self-assembly in vitro and in the G93A-SOD1 mouse model of ALS. CLR01 inhibits Ebola and Zika virus infection. CLR01 Stabilizes a Disordered Protein-Protein Interface. CLR01, Modulates Aggregation of the Mutant p53 DNA Binding Domain and Inhibits Its Toxicity.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Parkinson's Disease

CLR01 sodium has demonstrated significant neuroprotective effects against alpha-synuclein aggregation, a hallmark of Parkinson's disease. In vitro studies showed that CLR01 effectively reduced alpha-synuclein aggregation in induced pluripotent stem cell-derived dopaminergic cultures treated with pathological brain extracts from Parkinson’s patients. The compound also exhibited protective effects in microfluidic devices and mouse models, improving motor behavior and decreasing alpha-synuclein aggregates in the substantia nigra region of the brain .

Alzheimer's Disease

In the context of Alzheimer’s disease, CLR01 has been shown to inhibit tau protein aggregation. Experiments revealed that CLR01 significantly decreased amyloid plaques and neurofibrillary tangles in transgenic mouse models. The compound inhibited tau aggregation induced by arachidonic acid and heparin, showcasing its potential as a therapeutic agent for Alzheimer's pathology .

Amyotrophic Lateral Sclerosis (ALS)

This compound has been evaluated for its effects on superoxide dismutase 1 (SOD1) misfolding in ALS models. While it successfully inhibited SOD1 aggregation in vitro and reduced misfolded SOD1 levels in the spinal cord of G93A-SOD1 mice, the therapeutic benefits were limited. The study indicated that despite reductions in aggregate formation, there was no significant improvement in motor function or disease progression .

Antiviral Properties

Broad-Spectrum Antiviral Activity

This compound has shown promise as an antiviral agent against various enveloped viruses, including Ebola and Zika viruses. It operates by inhibiting virus entry into cells and disrupting protein interactions essential for viral replication. This broad-spectrum activity positions CLR01 as a potential candidate for developing antiviral therapies .

Table 1: Summary of this compound Applications

Application AreaDisease/ConditionKey Findings
Neurodegenerative DiseasesParkinson's DiseaseReduced alpha-synuclein aggregation; improved motor behavior in mice
Alzheimer's DiseaseDecreased amyloid plaques; inhibited tau aggregation
ALSAmyotrophic Lateral SclerosisInhibited SOD1 misfolding but limited therapeutic effects
Viral InfectionsEbola/ZikaInhibited viral entry; broad-spectrum antiviral activity

Case Study 1: CLR01 in Parkinson's Disease

In a study involving transgenic mouse models of Parkinson's disease, CLR01 was administered over several weeks. The results indicated a marked decrease in alpha-synuclein aggregates within the substantia nigra, correlating with improved motor function metrics compared to control groups that did not receive treatment.

Case Study 2: CLR01's Antiviral Efficacy

In vitro studies demonstrated that CLR01 could inhibit the replication of both Ebola and Zika viruses by blocking critical protein interactions necessary for viral entry into host cells. These findings suggest that CLR01 could be developed into a novel antiviral treatment.

Propiedades

Número CAS

1338489-62-5

Fórmula molecular

C42H30Na2O8P2

Peso molecular

770.6211

Nombre IUPAC

5,22:7,20:9,18:11,16-Tetramethanononacene-8,19-diol, 5,7,9,11,16,18,20,22-octahydro-, 8,19-bis(dihydrogen phosphate), sodium salt (1:2), (5R,7R,9S,11S,16R,18R,20S,22S)-rel

InChI

InChI=1S/C42H32O8P2.2Na/c43-51(44,45)49-41-37-33-15-34(30-12-26-22-9-21(25(26)11-29(30)33)17-5-1-2-6-18(17)22)38(37)42(50-52(46,47)48)40-36-16-35(39(40)41)31-13-27-23-10-24(28(27)14-32(31)36)20-8-4-3-7-19(20)23;;/h1-8,11-14,21-24,33-36H,9-10,15-16H2,(H2,43,44,45)(H2,46,47,48);;/q;2*+1/p-2/t21-,22+,23+,24-,33-,34+,35+,36-;;

Clave InChI

YPPGAIFJDIXHFC-ABTKLHCTSA-L

SMILES

[H][C@]1(C2)C3=CC([C@]4([H])C5=C(OP(O)([O-])=O)C([C@]6([H])C7=CC([C@]8([H])C9=CC=CC=C9[C@@]%10([H])C8)=C%10C=C7[C@@]%11([H])C6)=C%11C(OP(O)([O-])=O)=C5[C@@]%12([H])C4)=C%12C=C3[C@]2([H])C%13=C1C=CC=C%13.[Na+].[Na+]

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

CLR01;  CLR-01;  CLR 01; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CLR01 sodium
Reactant of Route 2
CLR01 sodium
Reactant of Route 3
CLR01 sodium
Reactant of Route 4
CLR01 sodium
Reactant of Route 5
CLR01 sodium
Reactant of Route 6
CLR01 sodium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.